Tiadenol

Description

Nomenclature and Chemical Classification of Tiadenol

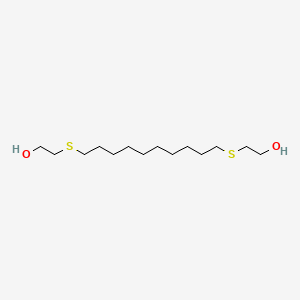

This compound is the adopted International Nonproprietary Name (INN) for the compound. mypresto5.comkegg.jp Chemically, it is known by several systematic names, including 2,2'-[1,10-Decanediylbis(thio)]bis[ethanol] and 2-({10-[(2-hydroxyethyl)sulfanyl]decyl}sulfanyl)ethan-1-ol. wikipedia.orgjst.go.jp Its chemical formula is C₁₄H₃₀O₂S₂. wikipedia.orgjst.go.jpnih.gov

Based on its structure, this compound is classified as an organic compound. drugbank.com More specifically, it belongs to the class of dialkylthioethers, which are organosulfur compounds containing a thioether group substituted by two alkyl groups. drugbank.com It can also be categorized under primary alcohols and hydrocarbon derivatives. drugbank.com

The PubChem Compound Identifier (CID) for this compound is 23403. nih.govuni.lu Other identifiers include the CAS number 6964-20-1 and the European Community (EC) Number 230-165-6. wikipedia.orgwikipedia.org

Historical Context of this compound Research and Development

Research into this compound dates back several decades, with early studies focusing on its potential as a hypolipidemic agent. wikipedia.orgnih.gov It was recognized as a new absorbable compound with a chemical structure different from other lipid-lowering drugs available at the time, such as clofibrate (B1669205). nih.gov

Early clinical studies in the 1970s and 1980s investigated the efficacy of this compound in patients with various forms of hyperlipoproteinemia, including type IIa, IIb, and IV. has-sante.frnih.gov These studies aimed to evaluate its effects on plasma lipid levels, particularly triglycerides and cholesterol. has-sante.frnih.gov Some research also explored its mechanism of action and compared it to other lipid-lowering agents. nih.govportlandpress.com For instance, studies in rats investigated the subcellular distribution of lipid-metabolizing enzymes after treatment with this compound, clofibrate, and phenobarbital, observing differences in their effects on enzyme activity and liver weight. portlandpress.com

The development of this compound as a pharmaceutical compound was influenced by the prevailing understanding of lipid disorders and the search for effective therapeutic interventions during that period. researchgate.net

Current Status and Research Interest in this compound as a Pharmaceutical Compound

While this compound was historically investigated for its lipid-lowering properties, current research interest appears to extend to other potential therapeutic areas. Some sources suggest that this compound is being investigated for its potential as an anti-inflammatory and immunomodulatory agent. patsnap.com This research is exploring its efficacy in treating conditions such as autoimmune diseases, chronic inflammatory conditions, and potentially certain types of cancer. patsnap.com

At the molecular level, current research indicates that this compound may exert its effects by inhibiting specific signaling pathways involved in inflammation and immune response, such as the NF-κB and JAK-STAT pathways. patsnap.com This multifaceted mechanism of action is considered to contribute to its potential versatility. patsnap.com

Although specific details on this compound's current applications and ongoing research may be limited in publicly available databases due to its specialized nature, the continued investigation into its anti-inflammatory and immunomodulatory properties highlights ongoing research interest in this compound beyond its initial focus on lipid metabolism. patsnap.comontosight.ai

Research Findings Data Table:

| Study Type | Patient Group/Model | Key Findings (Lipid Metabolism Focus) | Reference |

| Clinical Study | Type IV Hypertriglyceridemia | Significant reduction in plasma triglycerides (-42%) in diet-responsive patients. | nih.gov |

| Clinical Study | Stable Type IV Patients | Significant triglyceride decreases in VLDL (-45%), LDL (-25%), and HDL (-25%). Cholesterol content unchanged. | nih.gov |

| Clinical Study | Type IIa/IIb Hyperlipidemia | Significant reduction in blood triglyceride levels in Type IV and IIB. Lesser effect on total cholesterol in IIA and IIB. | nih.gov |

| Clinical Study | Type IIa/IIb Hyperlipoproteinaemia | Mean reductions of -11% in total cholesterol and -19% in triglycerides after 11 months in an open-label study. | has-sante.fr |

| Clinical Study | Hypercholesterolaemia (Type IIa, IIb, IV) | Reduction in TC levels in Type IIa compared to clofibrate (-15.4% vs -13%). Significant reduction in TG levels for clofibrate vs this compound in Type IIb (-38% vs -12.5%). | has-sante.fr |

| Animal Study (Rats) | After this compound Treatment | Increased liver weight. Enhanced total palmitoyl-CoA hydrolase activity. Increased total peroxisomal palmitoyl-CoA oxidation activity. | portlandpress.com |

Structure

3D Structure

Propriétés

Numéro CAS |

6964-20-1 |

|---|---|

Formule moléculaire |

C14H30O2S2 |

Poids moléculaire |

294.5 g/mol |

Nom IUPAC |

2-[10-(2-hydroxyethylsulfanyl)decylsulfanyl]ethanol |

InChI |

InChI=1S/C14H30O2S2/c15-9-13-17-11-7-5-3-1-2-4-6-8-12-18-14-10-16/h15-16H,1-14H2 |

Clé InChI |

WRCITXQNXAIKLR-UHFFFAOYSA-N |

SMILES |

C(CCCCCSCCO)CCCCSCCO |

SMILES canonique |

C(CCCCCSCCO)CCCCSCCO |

Apparence |

Solid powder |

melting_point |

69.5 °C |

Autres numéros CAS |

6964-20-1 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,2'-(decamethylenedithio)-diethanol bis(2- hydroxyethylthio)-1,10-decane bis(hydroxy-2-ethylthio)-1,10-decane BS 530 Fonlipol LL 1558 thiadenol tiadenol tiadenolo |

Origine du produit |

United States |

Pharmacological Actions and Mechanisms of Tiadenol

Modulation of Lipid Metabolism by Tiadenol

This compound's principal pharmacological action is the regulation of lipid levels in the bloodstream. This is achieved through several distinct but interconnected mechanisms that collectively contribute to its lipid-lowering effects. The compound influences the entire spectrum of lipid transport, from triglyceride hydrolysis to the modulation of lipoprotein production and levels.

Enhancement of Lipoprotein Lipase (B570770) Activity

A primary mechanism of this compound involves the enhancement of lipoprotein lipase (LPL) activity. patsnap.com LPL is a critical enzyme located on the surface of vascular endothelial cells that is responsible for the hydrolysis of triglycerides carried within circulating chylomicrons and very-low-density lipoproteins (VLDL). patsnap.comnih.gov By augmenting the activity of this enzyme, this compound accelerates the breakdown of these triglyceride-rich lipoproteins. patsnap.com This enzymatic activation facilitates the subsequent uptake and clearance of the resulting free fatty acids by peripheral tissues, where they can be used for energy or storage, thereby effectively reducing plasma triglyceride levels. patsnap.com However, some studies have noted that in certain patient populations, significant reductions in plasma triglycerides occurred without a corresponding activation of plasma lipoprotein and hepatic lipases, suggesting that this compound's mechanism may differ from other lipid-lowering agents and could be influenced by the metabolic state of the patient. nih.gov

Influence on Low-Density Lipoprotein Cholesterol Levels

By limiting the hepatic production of VLDL, this compound indirectly decreases the circulating levels of low-density lipoprotein (LDL) cholesterol, often referred to as "bad cholesterol." patsnap.com Clinical investigations have substantiated this effect, showing a significant reduction in LDL cholesterol in certain patient populations. For instance, a comparative trial found that this compound administration resulted in a 17.6% reduction in LDL cholesterolemia in patients with type IIA hyperlipoproteinemia. nih.gov Another study involving stable type IV patients noted a 25% decrease in triglycerides within LDL particles, although the cholesterol content of the LDL was not significantly modified in this specific group. nih.gov

Impact on High-Density Lipoprotein Cholesterol Levels

This compound also exhibits a mild effect on increasing the levels of high-density lipoprotein (HDL) cholesterol, known as "good cholesterol." patsnap.com HDL plays a crucial role in reverse cholesterol transport, moving cholesterol from peripheral tissues back to the liver for excretion. patsnap.com An elevation in HDL levels is considered beneficial for cardiovascular health. Clinical data shows that this compound can increase HDL cholesterol in patients with type IIB hyperlipoproteinemia. nih.gov In contrast, a study on stable type IV patients observed a 25% decrease in the triglyceride content within HDL particles, with no modification to the cholesterol content. nih.gov

Regulation of Triglyceride Homeostasis

The comprehensive regulation of triglyceride homeostasis is a central outcome of this compound's pharmacological actions. By enhancing LPL-mediated catabolism of triglyceride-rich lipoproteins and suppressing hepatic VLDL production, this compound effectively reduces total plasma triglyceride levels. patsnap.com This effect has been consistently observed across various clinical studies. In diet-sensitive type IV patients, this compound administration led to a significant 42% reduction in plasma triglycerides. nih.gov Similarly, clinical evaluations in patients with type IV and type IIB hyperdyslipidaemia confirmed a significant impact on blood triglyceride levels. researchgate.net

Table 1: Reported Effects of this compound on Lipoprotein and Triglyceride Levels in Different Hyperlipoproteinemia Phenotypes

| Patient Phenotype | Lipoprotein/Lipid Fraction | Percentage Change | Reference |

|---|---|---|---|

| Type IIA | LDL Cholesterol | -17.6% | nih.gov |

| Type IIB | HDL Cholesterol | Increased | nih.gov |

| Stable Type IV | VLDL Triglycerides | -45% | nih.gov |

| Stable Type IV | LDL Triglycerides | -25% | nih.gov |

| Stable Type IV | HDL Triglycerides | -25% | nih.gov |

| Diet-Sensitive Type IV | Plasma Triglycerides | -42% | nih.gov |

Interaction with Fatty Acid-Binding Proteins, Specifically Liver-Type Fatty Acid Binding Protein (L-FABP)

Based on the available scientific literature, a direct interaction between this compound and Liver-Type Fatty Acid Binding Protein (L-FABP) has not been documented. Fatty acid-binding proteins are intracellular chaperones that facilitate the transport of fatty acids and other lipophilic substances within cells. While this compound profoundly affects fatty acid and lipid metabolism, its mechanism of action as currently described focuses on enzymatic activity (LPL) and lipoprotein production (VLDL), rather than direct interaction with intracellular transport proteins like L-FABP. Further research would be required to determine if any such interaction exists and its potential role in the pharmacological effects of this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Triglycerides |

| Cholesterol |

| Free fatty acids |

Anti-inflammatory and Immunomodulatory Mechanisms of this compound

This compound exerts its anti-inflammatory and immunomodulatory effects through the modulation of critical signaling pathways that govern the immune response and inflammation. By targeting these pathways, this compound can influence the behavior of immune cells and reduce the production of inflammatory mediators. patsnap.com

Inhibition of NF-κB Signaling Pathway

A primary mechanism by which this compound mitigates inflammation is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. patsnap.com NF-κB is a crucial transcription factor that plays a central role in regulating the expression of genes involved in the inflammatory and immune responses. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon activation by various stimuli, it translocates to the nucleus and initiates the transcription of pro-inflammatory genes. This compound intervenes in this process, preventing the activation and nuclear translocation of NF-κB. This inhibitory action leads to a downstream reduction in the synthesis of molecules that promote inflammation. patsnap.com

Modulation of JAK-STAT Signaling Pathway

This compound has also been found to influence the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. patsnap.com This pathway is integral to cellular responses to a variety of cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory and autoimmune disorders. This compound's modulatory effect on this pathway can alter the activity of immune cells, helping to temper the overactive immune responses that characterize autoimmune diseases. patsnap.com

Antioxidant Properties and Oxidative Stress Mitigation

In addition to its anti-inflammatory effects, this compound exhibits notable antioxidant properties that contribute to its therapeutic potential. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to counteract their harmful effects, is a key factor in the development of various diseases.

Scavenging of Free Radicals

This compound functions as a scavenger of free radicals. patsnap.com Free radicals are highly reactive molecules that can damage cells, proteins, and DNA, leading to cellular dysfunction and contributing to the aging process and disease development. The antioxidant capacity of this compound allows it to neutralize these harmful molecules, thereby reducing oxidative stress and protecting cells from oxidative damage. patsnap.com

Peroxisome Proliferation and Related Mechanisms

This compound is recognized as a peroxisome proliferator, a class of compounds that induce the proliferation of peroxisomes in certain tissues, primarily the liver. This proliferation is associated with significant alterations in lipid metabolism.

Pharmacological Induction of Soluble Epoxide Hydrolase (sEH) Activity

Currently, there is a lack of specific scientific literature detailing the direct effects of this compound on the pharmacological induction of soluble epoxide hydrolase (sEH) activity. While peroxisome proliferators can influence various enzymatic pathways, dedicated studies on this compound's interaction with sEH are not available in the reviewed literature.

Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Ligands

As a peroxisome proliferator, the mechanism of action of this compound is presumed to be mediated through the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). However, specific studies detailing the direct binding affinity and interaction of this compound with PPARα ligands are not extensively documented in the current body of scientific research. The general mechanism for this class of drugs involves activation of PPARα, which in turn regulates the transcription of genes involved in lipid metabolism.

Effects on Peroxisomal Beta-Oxidation Activity

This compound administration has been demonstrated to significantly stimulate peroxisomal beta-oxidation. In studies involving rats, this compound treatment led to a marked increase in the activity of this fatty acid catabolism pathway in the liver and intestinal mucosa.

One comparative study with clofibric acid, another peroxisome proliferator, revealed that this compound more markedly increased the activity of cyanide-insensitive palmitoyl-CoA oxidation, a key process in peroxisomal beta-oxidation. The induction of this activity was also observed to a lesser extent in the kidneys.

Table 1: Effect of this compound on Peroxisomal Beta-Oxidation in Rats

| Tissue | Effect on Peroxisomal Beta-Oxidation Activity |

|---|---|

| Liver | Marked Increase |

| Intestinal Mucosa | Marked Increase |

| Kidney | Slight Increase |

| Brain | Slight Increase |

| Testis | Slight Increase |

| Heart | Little to no effect |

| Spleen | Little to no effect |

| Skeletal Muscle | Little to no effect |

Dissociation of Lipid-Lowering Effects from Peroxisomal and Microsomal Enzyme Induction

Research on this compound and its primary metabolite, this compound-disulfoxide, has indicated a dissociation between its lipid-lowering effects and the induction of peroxisomal and microsomal enzymes at therapeutic doses. Studies have shown that at hypolipidemic concentrations, this compound-disulfoxide does not cause a significant induction of peroxisomal enzymes such as catalase and palmitoyl-CoA oxidase, nor does it induce microsomal drug-metabolizing enzymes.

This suggests that the primary mechanism for the lipid-lowering action of this compound may not be directly dependent on the induction of these enzymatic pathways, particularly at pharmacological doses. The induction of peroxisomal enzyme activities was observed at non-pharmacological doses, implying that this effect may be a secondary or high-dose phenomenon and not central to its therapeutic lipid-lowering efficacy.

Effects on Phospholipid Metabolism

This compound also exerts a notable influence on the metabolism of phospholipids (B1166683), which are essential components of cellular membranes and are involved in various signaling pathways.

Impact on Phosphatidylcholine Biosynthesis

As a peroxisome proliferator, this compound has been shown to affect the biosynthesis of phosphatidylcholine, a major phospholipid in eukaryotic membranes. Research indicates that peroxisome proliferators, as a class, increase the activity of CTP:phosphocholine cytidylyltransferase. This enzyme is a key regulator in the CDP-choline pathway, which is the primary route for the de novo synthesis of phosphatidylcholine. The enhancement of this enzyme's activity suggests a mechanism by which this compound may modulate the composition and synthesis of cellular membranes.

Alterations in Phosphatidylethanolamine (B1630911) Metabolism

Phosphatidylethanolamine (PE) is a key phospholipid component of biological membranes, second in abundance only to phosphatidylcholine (PC), and is crucial for various cellular functions. These include maintaining membrane structure and fluidity, and serving as a precursor for the synthesis of other lipids. nih.gov

Research in rat models has demonstrated that the administration of this compound leads to an increase in the hepatic content of phosphatidylethanolamine. This alteration suggests that this compound directly or indirectly influences the metabolic pathways responsible for the synthesis or degradation of this essential phospholipid. The accumulation of PE in the liver, alongside PC, is associated with the hepatomegaly and proliferation of organelles induced by peroxisome proliferators like this compound.

Regulation of CTP:Phosphocholine Cytidylyltransferase Activity

CTP:phosphocholine cytidylyltransferase (CCT) is a pivotal and rate-limiting enzyme in the primary pathway for the de novo synthesis of phosphatidylcholine (PC). nih.govnih.gov The activity of CCT is crucial for membrane biogenesis and maintaining the structural integrity of cellular membranes. nih.gov This enzyme's function is regulated through its reversible binding to cellular membranes; it transitions from an inactive, soluble form to an active, membrane-bound form. nih.gov

Studies have shown that this compound administration slightly but significantly increases the activity of CCT. This enhancement of CCT activity is a key mechanism through which this compound influences lipid metabolism, contributing to the observed increase in hepatic phosphatidylcholine content. By upregulating this key enzyme, this compound promotes the synthesis of PC, a fundamental component for cell membrane structure and lipoprotein assembly. patsnap.com

Modulation of CTP:Phosphoethanolamine Cytidylyltransferase Activity

Within the CDP-ethanolamine pathway, which is responsible for the de novo synthesis of phosphatidylethanolamine, the enzyme CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) serves as the primary regulatory step. mdpi.com This pathway begins with the conversion of ethanolamine (B43304) to phosphoethanolamine, which is then converted by Pcyt2 into CDP-ethanolamine. This intermediate is finally used to produce PE. mdpi.com

Table 1: Effects of this compound on Key Enzymes in Phospholipid Metabolism

| Enzyme | Pathway | Effect of this compound |

|---|---|---|

| CTP:phosphocholine cytidylyltransferase (CCT) | Phosphatidylcholine Synthesis | Increased Activity |

| CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) | Phosphatidylethanolamine Synthesis | Markedly Decreased Activity |

Potential Effects on Enteroendocrine Function and Hormone Secretion

The gastrointestinal tract functions as a major endocrine organ, releasing various peptide hormones from enteroendocrine cells that regulate digestion and metabolic homeostasis. mdpi.comnih.gov While direct studies on the effect of this compound on the secretion of classical enteroendocrine hormones like GLP-1 or CCK are not available, research into its broader effects on lipid metabolism has revealed influences on related proteins.

In a long-term investigation involving patients with stable type IV hypertriglyceridemia, this compound administration resulted in a significant reduction of apoprotein E (ApoE) within very low-density lipoproteins (VLDL). nih.gov The proportion of ApoE in VLDL proteins decreased from a baseline of 15.2% to 11.9% following treatment. nih.gov Apolipoprotein E is a crucial protein in the transport and metabolism of cholesterol and other lipids. nih.gov While not a product of enteroendocrine cells, ApoE is a key signaling molecule in lipid homeostasis, and its modulation by this compound indicates an indirect effect on hormonal and protein-based regulation of lipid transport. nih.govnih.gov This finding suggests a mechanism of action for this compound that is distinct from other lipid-lowering agents. nih.gov

Pharmacokinetics and Biotransformation of Tiadenol

Absorption Characteristics

Studies in animals, such as rabbits, have indicated that Tiadenol is well-absorbed after oral administration. nih.gov In both humans and rats, oral administration of this compound has been shown to result in complete absorption. nih.gov

Distribution Patterns

Following absorption, this compound and its metabolites exhibit wide tissue distribution. nih.gov In rabbits, radioactivity from labeled this compound was found in various tissues, with accumulation observed in the kidneys and liver. nih.gov Most of the radioactive compounds were recovered from the urine. nih.gov

Metabolic Pathways and Enzyme Systems

This compound undergoes extensive metabolism, primarily in the liver. patsnap.comnih.gov The biotransformation involves several key pathways, leading to the formation of various metabolites. nih.govnih.gov

Role of Hepatic Microsomal Cytochrome P-450-Dependent Monooxygenase

Hepatic microsomal cytochrome P-450-dependent monooxygenase systems play a crucial role in the metabolism of this compound. nih.gov In vitro studies using rat liver microsomes have demonstrated that this enzyme system catalyzes the S-oxidative pathway, which is a major route of this compound elimination in both rats and humans. nih.gov This suggests that cytochrome P-450 is a key enzyme involved in the hepatic biotransformation of this compound. nih.gov this compound has also been shown to increase the activity of bilirubin (B190676) glucuronosyl transferase and, to a lesser extent, cytochrome P450 levels and ethoxycoumarin deethylase activity in hepatic microsomes in rats. nih.gov

Oxidation of Thioether Sulfur as a Main Metabolic Pathway

A principal metabolic pathway for this compound in both humans and rats is the oxidation of its thioether sulfur atoms. nih.gov This process is largely catalyzed by the hepatic microsomal cytochrome P-450 system. nih.gov

Oxidation and Conjugation of Primary Alcohol Groups

In addition to sulfur oxidation, this compound's primary alcohol groups also undergo oxidation or conjugation. nih.gov Oxidation of primary alcohols typically leads to the formation of aldehydes and subsequently carboxylic acids. uniba.skmsu.edusaskoer.ca Conjugation reactions, such as glucuronidation, increase the water solubility of the metabolites, facilitating their excretion. google.com

Identification and Structural Elucidation of Major Metabolites (e.g., this compound-Disulfoxide)

Extensive metabolism of this compound results in the formation of numerous metabolites. nih.gov Studies in humans and rats have led to the isolation and structural elucidation of several metabolites from urine using mass spectrometry techniques. nih.gov

One of the major metabolites identified is this compound-Disulfoxide. nih.govechemi.comresearchgate.net This metabolite is formed through the oxidation of both thioether sulfur atoms in the this compound molecule. echemi.com Other identified metabolites include S-oxidized metabolites, sulfoxidized carboxylic metabolites, and S-oxidized conjugated metabolites. nih.gov The urinary excretion of S-oxidized metabolites and sulfoxidized carboxylic metabolites has been reported to account for a significant portion of the administered dose, as does the excretion of S-oxidized conjugated metabolites. nih.gov

Data regarding the urinary excretion of this compound and its metabolites in humans and rats are summarized in the table below:

| Compound Class | % of Dose Excreted in Urine (Human & Rat) nih.gov |

| Unchanged this compound | Approximately 1% |

| S-oxidized metabolites | ~75% (includes sulfoxidized carboxylic) |

| Sulfoxidized carboxylic metabolites | Included in S-oxidized metabolites |

| S-oxidized conjugated metabolites | ~20% |

| Total Metabolites | >95% |

This compound-disulfoxide itself is also absorbed when administered orally and is eliminated in urine partly unchanged and partly as conjugated and further oxidized metabolites. nih.gov

| This compound-Disulfoxide Elimination in Urine (Rat) nih.gov | % of Dose Excreted in Urine |

| Unchanged this compound-disulfoxide | 45% |

| Glucuron-conjugated this compound-disulfoxide | 10% |

| S-oxidized metabolites | 15% |

| Sulfoxidized carboxylic metabolites | 15% |

Elimination Routes and Excretion Kinetics

More than 95% of an administered dose of this compound is eliminated in metabolized form via the kidneys within 48 hours in both humans and rats. nih.gov The excretion of the unchanged drug in urine is insignificant, accounting for approximately 1% of the dose. nih.gov Excretion of metabolites in the feces is also reported to be insignificant. nih.gov In rabbits, most of the radioactivity from labeled this compound was recovered in the urine, with low levels found in bile and feces. nih.gov

Renal Elimination of Metabolites

Renal excretion is the major route of elimination for this compound metabolites. nih.gov As noted, over 95% of the dose is eliminated via the kidneys as metabolites within 48 hours in humans and rats. nih.gov Eight metabolites have been isolated from human or rat urine. nih.gov The urinary excretion of S-oxidized metabolites and sulfoxidized carboxylic metabolites accounts for a significant portion of the eliminated dose, approximately 75%. nih.gov S-oxidized conjugated metabolites account for another 20% of the urinary excretion. nih.gov Orally administered this compound-disulfoxide, a major metabolite, is eliminated in urine with approximately 45% of the dose in unchanged form. nih.gov The remaining urinary elimination of this compound-disulfoxide includes glucuron-conjugated this compound-disulfoxide (10%), S-oxidized metabolites (15%), and sulfoxidized carboxylic metabolites (15%). nih.gov

Data on the percentage of metabolites excreted renally is summarized below:

| Metabolite Class | Percentage of Dose (Human/Rat Urine) |

| S-oxidized and sulfoxidized carboxylic | ~75% |

| S-oxidized conjugated | ~20% |

| Unchanged this compound | ~1% |

Data on the urinary elimination of this compound-Disulfoxide is summarized below:

| This compound-Disulfoxide Form | Percentage of Dose (Urine) |

| Unchanged | ~45% |

| Glucuron-conjugated | ~10% |

| S-oxidized metabolites | ~15% |

| Sulfoxidized carboxylic metabolites | ~15% |

Preclinical Investigations and Experimental Models of Tiadenol

In Vitro Studies

In vitro studies involve experiments conducted outside of a living organism, typically using cells, tissues, or biochemical components. news-medical.net These methods offer advantages such as controlled conditions, reproducibility, and the ability to screen numerous compounds efficiently. news-medical.netmdpi.comscielo.br

Cellular Assays for Mechanism of Action Elucidation

Cellular assays are widely used in preclinical research to investigate the biological activity of compounds and elucidate their underlying mechanisms of action. sigmaaldrich.com These assays can quantify various cellular responses, including proliferation, apoptosis, signal transduction, and enzyme activity. sigmaaldrich.combioagilytix.com By using live cells, these assays provide a more physiologically relevant context compared to purely biochemical methods, allowing for the tracking of dynamic cellular behavior. sigmaaldrich.combioagilytix.com The specific type and format of cell-based assays depend on the drug's known or hypothesized mechanism of action. bioagilytix.com For instance, direct assays are employed when a drug acts directly on a cell, measuring responses such as receptor phosphorylation or changes in intracellular signaling pathways. bioagilytix.com

Research into Tiadenol's mechanism of action has utilized cellular studies. This compound is known to modulate lipid metabolism and has been investigated for its potential anti-inflammatory and immunomodulatory effects. patsnap.compatsnap.com Studies have indicated that this compound can influence key signaling pathways involved in inflammation and immune response, such as the NF-κB and JAK-STAT pathways. patsnap.com By inhibiting the NF-κB pathway, this compound can reduce the production of pro-inflammatory cytokines. patsnap.com Modulation of the JAK-STAT pathway can alter the behavior of immune cells, potentially reducing overactivity seen in autoimmune conditions. patsnap.com

Cellular assays have also been used to study the effects of this compound on peroxisomal enzyme activities. In cultured C3H/10T1/2 CL8 cells and chemically transformed C3H/10T1/2 MCA16 cells, treatment with this compound resulted in significant increases in the specific activities of peroxisomal enzymes, including palmitoyl-CoA hydrolase, carnitine acetyl-transferase, and catalase. nih.gov A dose-related enhancement of these enzyme activities was observed within a concentration range of 2 to 20 µM this compound, depending on the specific enzyme being assayed. nih.gov For example, in non-transformed cells, the specific activity of palmitoyl-CoA hydrolase was approximately 2.1-fold higher after 4 days of this compound treatment compared to untreated cells. nih.gov

Here is a summary of observed changes in peroxisomal enzyme activity in cultured cells treated with this compound:

| Enzyme | Cell Type | This compound Concentration | Observed Change in Activity (vs. untreated) | Reference |

| Palmitoyl-CoA hydrolase | C3H/10T1/2 CL8 | 2-20 µM | Dose-related increase (approx. 2.1-fold at 4 days) | nih.gov |

| Carnitine acetyl-transferase | C3H/10T1/2 CL8 | 2-20 µM | Dose-related increase | nih.gov |

| Catalase | C3H/10T1/2 CL8 | 2-20 µM | Dose-related increase | nih.gov |

| Palmitoyl-CoA oxidative activity | C3H/10T1/2 CL8 | 18 µM | Increased (0.95 vs 0.16 nmole/min/mg protein at 9 days) | nih.gov |

| Palmitoyl-CoA hydrolase | C3H/10T1/2 MCA16 (transformed) | Not specified | Greater increase than in non-transformed cells | nih.gov |

| Carnitine acetyl-transferase | C3H/10T1/2 MCA16 (transformed) | Not specified | Greater increase than in non-transformed cells | nih.gov |

| Catalase | C3H/10T1/2 MCA16 (transformed) | Not specified | Greater increase than in non-transformed cells | nih.gov |

These findings highlight the utility of cellular assays in demonstrating the direct effects of this compound on specific enzymatic activities relevant to its biological effects. nih.gov

Enzyme Activity Measurements (e.g., Cytochrome P-450, Lipoprotein Lipase)

Measurement of enzyme activity is a crucial aspect of preclinical studies to understand how a compound interacts with key metabolic and regulatory enzymes. Enzymes like Cytochrome P-450 (CYP450) and Lipoprotein Lipase (B570770) play significant roles in drug metabolism and lipid processing, respectively. patsnap.commdpi.commedicineslearningportal.org

CYP450 enzymes are a superfamily of enzymes primarily involved in the metabolism of a wide range of endogenous and exogenous substances, including drugs. mdpi.commedicineslearningportal.orgnih.gov They are particularly important in Phase I metabolism in the liver. mdpi.comnih.gov Measuring the effect of a compound on CYP450 enzyme activity can reveal potential drug interactions or how the compound itself is metabolized.

Lipoprotein lipase is an enzyme that hydrolyzes triglycerides in lipoproteins, playing a key role in lipid clearance from the bloodstream. patsnap.com Modulation of lipoprotein lipase activity can significantly impact plasma triglyceride levels. patsnap.com

Studies on this compound have investigated its effects on lipid-metabolizing enzymes. This compound is known to enhance the activity of lipoprotein lipase, which contributes to its hypolipidemic effects by accelerating the breakdown of triglycerides in chylomicrons and very-low-density lipoproteins (VLDL). patsnap.com This enzymatic activation facilitates the uptake and utilization of free fatty acids by peripheral tissues. patsnap.com

While some studies in hypertriglyceridemic patients did not observe activation of plasma lipoprotein and hepatic lipases following this compound administration, other research highlights the enhancement of lipoprotein lipase activity as a primary mechanism. patsnap.comnih.gov This suggests that the observed effects on enzyme activity might be context-dependent or influenced by the study design and patient population.

Regarding Cytochrome P-450 enzymes, some research indicates that peroxisome proliferators, a class of compounds that includes some hypolipidemic drugs, can act as inducers and substrates of UDP-glucuronosyltransferases, enzymes involved in Phase II metabolism. wikipedia.org While a direct link between this compound and specific CYP450 enzyme modulation was not prominently detailed in the search results, the broader context of lipid-lowering agents and their metabolic interactions suggests this area could be relevant for comprehensive preclinical evaluation. CYP450 enzymes are involved in fatty acid metabolism, which is relevant to this compound's effects on lipids. mdpi.com

In Vivo Animal Model Studies

In vivo studies, conducted within living organisms, are essential for evaluating the systemic effects of a compound, its pharmacokinetics, efficacy in a complex biological system, and potential toxicity that cannot be fully assessed in vitro. news-medical.netresearchgate.net Animal models, particularly rodents, are widely used in preclinical research due to their physiological similarities to humans and the ability to study the compound's effects in a whole organism context. researchgate.netmdpi.com

Rodent Models (Rats, Mice)

Rodent models, primarily rats and mice, are the most commonly used animal species in preclinical drug discovery and development. researchgate.netmdpi.com Their widespread use is attributed to factors such as their genetic similarity to humans, relatively short life cycles, ease of handling, and the availability of various genetically modified strains that can mimic human diseases. researchgate.netmdpi.com Rodent models are utilized to evaluate the pharmacokinetic profile, efficacy, and safety of potential drug candidates before human clinical trials. researchgate.netmdpi.com

In the context of this compound, rodent models have been employed in preclinical investigations. Studies in rats have investigated the effects of this compound and its metabolites on various biological processes. For example, research has examined the effects of this compound and this compound-disulfoxide (a major metabolite) on peroxisomal β-oxidation and fatty acid binding protein in the intestinal mucosa of rats. researchgate.netacs.org These studies contribute to understanding how this compound is processed in the body and its impact on lipid metabolism in specific tissues.

Further research in rats has compared the effects of this compound and di-(2-ethylhexyl)phthalate on the metabolism of phosphatidylcholine and phosphatidylethanolamine (B1630911) in the liver, highlighting potential similarities and differences in how these compounds affect hepatic lipid metabolism. nih.gov

While specific detailed data tables from rodent studies on this compound's efficacy or safety were not extensively provided in the search results, the mention of these studies confirms the use of rats as a relevant model for investigating the metabolic effects of this compound. acs.orgnih.gov Rodent models are also commonly used in general toxicity testing, although specific toxicological profiles for this compound in rodents were outside the scope of this article's requested content. ecronicon.net

Studies in Zebrafish Models

The zebrafish (Danio rerio) is increasingly recognized as a valuable alternative animal model in preclinical research, particularly in toxicology and drug discovery. biobide.com Zebrafish embryos and larvae offer several advantages, including their small size, high fecundity, rapid external development, and optical transparency, which allows for easy observation of developmental processes and organ function. biobide.com Their organs are also considered particularly similar to human organs. biobide.com

Zebrafish models are used in various preclinical applications, including developmental toxicity screening, assessment of organ-specific toxicity, and studying the effects of compounds on various biological pathways. researchgate.netca.gov They can be used as alternative models in in vitro toxicity testing before 5 days post-fertilization according to an EU Directive. biobide.com

While the search results did not provide specific studies detailing the effects of this compound directly in zebrafish models, the use of zebrafish in preclinical research, particularly for evaluating lipid-lowering effects and tissue regeneration with compounds like policosanol, demonstrates the relevance of this model for studying lipid metabolism and related biological processes. researchgate.net Given this compound's known effects on lipid metabolism, zebrafish could potentially serve as a model for future investigations into these aspects. patsnap.com Research using zebrafish has also explored the effects of other compounds, such as peroxisome proliferators and xenoestrogens, on liver peroxisomes and gene expression, indicating the model's utility in studying mechanisms relevant to lipid-regulating compounds. researchgate.net

The potential application of zebrafish in studying the effects of this compound on lipid metabolism, liver function, or developmental processes could leverage the advantages of this model for high-throughput screening and in vivo observation.

Models of Hyperlipidemia (e.g., Triton-Induced, Nath Diet-Induced)

This compound and its major metabolite, this compound-disulfoxide, have been assessed in experimental models of hyperlipidemia, including those induced by Triton WR-1339 and the Nath diet. nih.gov Triton WR-1339 is known to induce hyperlipidemia by inhibiting lipoprotein lipase activity and altering lipoprotein metabolism, leading to elevated levels of serum cholesterol and triglycerides. mdpi.com The Nath diet is used to induce hypercholesterolemia in rats. nih.gov

Studies have shown that this compound is effective in preventing Triton-induced hyperlipidemia and Nath diet-induced hypercholesterolemia in rats. nih.gov this compound-disulfoxide, the major metabolite, demonstrated comparable efficacy to this compound in lowering total serum cholesterol and serum and liver triglycerides in normolipidemic rats. nih.gov Furthermore, this compound-disulfoxide was found to be slightly more effective than this compound in increasing HDL-cholesterol levels in hypercholesterolemic rats. nih.gov

Investigations in Models of Chronic Inflammatory Conditions

While the primary focus of this compound research has been on its hypolipidemic effects, investigations into its potential role in chronic inflammatory conditions in animal models are less extensively documented in the provided search results. Chronic inflammation is a complex process implicated in various diseases, and animal models are widely used to study its mechanisms and potential therapeutic interventions. nih.gov Common methods to induce chronic inflammation in animal models include the injection of substances like LPS, Ovalbumin, or Complete Freund's Adjuvant (CFA). nih.govmdpi.com Some studies explore the link between chronic inflammation and conditions like atherosclerosis or hepatic encephalopathy using specific animal models. researchgate.netfrontiersin.org However, specific research detailing this compound's effects within these established chronic inflammatory models was not prominently found in the search results.

Cardiac and Hepatic Effects in Animal Models

Studies have examined the effects of this compound on cardiac and hepatic parameters in animal models. In rats, this compound administration has been associated with increased liver weight, a phenomenon known as hepatomegaly. nih.govnih.gov This increase in liver size is considered a consequence of the liver cell's response to the increased functional demand of the mixed function oxidase (MFO) system involved in the drug's metabolism. nih.gov

Regarding hepatic metabolism, this compound has been shown to induce changes in the biosynthesis of phosphatidylcholine (PtdCho) and phosphatidylethanolamine (PtdEtn) in rat liver. capes.gov.brnih.gov Similar to clofibric acid and di-(2-ethylhexyl)phthalate (DEHP), this compound treatment increased the hepatic contents of PtdCho and PtdEtn. capes.gov.brnih.gov These compounds also increased the content and proportion of PtdCho molecular species containing oleic acid (18:1) while decreasing those containing linoleic acid (18:2) in the liver, leading to a notable decrease in serum concentration of PtdCho containing 18:2. capes.gov.brnih.gov this compound, along with DEHP and clofibric acid, slightly increased the activity of CTP:phosphocholine cytidylyltransferase, a key enzyme in de novo PtdCho synthesis, and suppressed PtdEtn N-methyltransferase activity. capes.gov.brnih.gov They also enhanced phosphatidylserine (B164497) decarboxylase activity and significantly decreased CTP:phosphoethanolamine cytidylyltransferase activity, enzymes involved in PtdEtn synthesis. capes.gov.brnih.gov These findings suggest that peroxisome proliferators like this compound may increase hepatic PtdCho and PtdEtn content through similar mechanisms, contributing to hepatomegaly and organelle proliferation. capes.gov.brnih.gov

Studies have also investigated the effects of this compound on liver enzymes. This compound treatment in male Fischer 344 rats led to an induction of liver lauric acid hydroxylase activity. capes.gov.br While clofibrate (B1669205) and this compound decreased glutathione (B108866) S-transferase activity with 1-chloro-2,4-dinitrobenzene (B32670) as a substrate, this compound application led to a decrease in dihydrodiol dehydrogenase activity. capes.gov.br In guinea pigs, this compound caused an increase in peroxisomal beta-oxidation, cytosolic epoxide hydrolase, and lauric acid hydroxylase activities. capes.gov.br

While hepatic effects have been studied, detailed information specifically on cardiac effects of this compound in animal models was not extensively found in the provided search results, beyond its classification as a hypolipidemic agent which can impact conditions affecting the cardiovascular system. wikipedia.org Animal models are commonly used to assess potential cardiovascular risks of new drugs, evaluating parameters like heart rate and blood pressure. vivonics-preclinical.com

Comparative Studies with Other Hypolipidemic Agents

Comparative studies have been conducted to assess the efficacy of this compound against other hypolipidemic agents, such as clofibrate and clofibride (B1669208), in animal models. nih.govnih.gov In normolipidemic rats, a 7-day treatment with this compound, clofibrate, and clofibride all resulted in decreased blood cholesterol and total lipids, increased liver weight and liver catalase content, and decreased biliary excretion of cholesterol. nih.gov These drugs also decreased the biliary concentrations of bile salts, phospholipids (B1166683), and cholesterol to varying extents, increasing the ratio of bile salts + phospholipids to cholesterol. nih.gov The effects were qualitatively similar among the three drugs, although quantitative differences were observed for some parameters. nih.gov

In another comparative study in rats, the effect of this compound on serum lipids and liver weight was compared with that of clofibrate and 1-(m-trifluoromethylphenyl)-2-(beta-benzoyloxyethyl)-amino-propane hydrochloride (780 SE). nih.gov While this compound and clofibrate reduced serum cholesterol, 780 SE primarily showed a marked reduction in serum triglycerides and liver weight, with decreases more pronounced than those observed with clofibrate or this compound at the tested doses. nih.gov Notably, clofibrate and this compound were reported to cause hepatomegaly in this study, whereas 780 SE induced a significant decrease in liver weight. nih.gov

Further comparisons indicate that this compound may have a mechanism of action different from other lipid-lowering drugs like those of the clofibrate type. nih.gov

Summary of Comparative Findings in Rats

| Agent | Effect on Blood Cholesterol | Effect on Total Lipids | Effect on Serum Triglycerides | Effect on Liver Weight | Effect on Biliary Cholesterol Excretion |

| This compound | Decreased nih.govnih.gov | Decreased nih.gov | Decreased nih.gov | Increased (Hepatomegaly) nih.govnih.gov | Decreased nih.gov |

| Clofibrate | Decreased nih.govnih.gov | Decreased nih.gov | Decreased nih.gov | Increased (Hepatomegaly) nih.govnih.gov | Decreased nih.gov |

| Clofibride | Decreased nih.gov | Decreased nih.gov | Not specified in source nih.gov | Increased nih.gov | Decreased nih.gov |

| 780 SE | Only observed with Clofibrate and this compound nih.gov | Not specified in source nih.gov | Marked Reduction (More pronounced than this compound/Clofibrate) nih.gov | Decreased nih.gov | Not specified in source nih.gov |

Interactive Data Table: Comparative Effects in Rats

Clinical Research and Therapeutic Efficacy of Tiadenol

Overview of Clinical Trial Phases and Development Status

Clinical research progresses through a series of phases to evaluate a drug's safety and efficacy. Phase 1 trials typically involve a small number of healthy volunteers or patients to assess safety and dosage. fda.gov, uc.edu Phase 2 studies recruit more participants with the target condition to evaluate effectiveness and further safety. fda.gov, uc.edu Phase 3 trials involve a large patient population across multiple centers to confirm efficacy, monitor side effects, and compare it to standard treatments. uc.edu If a drug successfully navigates these phases, it may be approved by regulatory authorities. wikipedia.org Phase 4 studies are conducted post-marketing to monitor safety over time. wikipedia.org

Efficacy in Dyslipidemia and Hyperlipoproteinemias

Tiadenol has been investigated for its effects on lipid profiles in various types of hyperlipoproteinemia, disorders characterized by abnormal levels of lipids and lipoproteins in the blood. wikidoc.org

Reduction of Plasma Triglycerides in Type IV Hyperlipoproteinemia

In patients with Type IV hyperlipoproteinemia, characterized by elevated very low-density lipoprotein (VLDL) and triglycerides, this compound administration has demonstrated a significant reduction in plasma triglycerides. nih.gov One study reported a 42% decrease in plasma triglycerides in diet-sensitive Type IV patients. nih.gov In a longer-term investigation of stable Type IV patients, this compound resulted in significant triglyceride decreases in VLDL (-45%), as well as in LDL and HDL (both -25%). nih.gov

Effects on Lipid Profiles in Type IIa and IIb Hyperlipoproteinemia

Studies have also examined this compound's impact on lipid profiles in Type IIa and IIb hyperlipoproteinemia. Type IIa is characterized by elevated LDL cholesterol, while Type IIb involves elevated LDL cholesterol and triglycerides. wikidoc.org, mhmedical.com

In a comparative trial, this compound significantly reduced LDL cholesterolemia in Type IIa hyperlipoproteinemia by 17.6%. nih.gov In Type IIb patients, this compound was observed to increase HDL cholesterol. nih.gov While both this compound and clofibrate (B1669205) showed activity in Type IIa and IV hyperlipoproteinemias, neither was significantly active in Type IIb in one comparative study. nih.gov

Comparative Clinical Studies with Fibrates (e.g., Clofibrate, Fenofibrate, Gemfibrozil)

Comparative clinical trials have been conducted to assess this compound's efficacy relative to fibrates, a class of drugs commonly used to treat dyslipidemia. nih.gov, cochrane.org Fibrates primarily work by activating PPAR-alpha, leading to reduced triglycerides and increased HDL cholesterol. bfarm.de

One study compared this compound and clofibrate in patients with hyperlipoproteinemias. nih.gov While clofibrate significantly lowered VLDL cholesterol across different phenotypes and VLDL triglycerides in Type IV, this compound lowered VLDL cholesterol and triglycerides to a lesser extent. nih.gov However, this compound showed a significant reduction in LDL cholesterolemia in Type IIa patients (-17.6%), which was a more pronounced effect than the minimal reduction seen with clofibrate (-4%) in the same phenotype. nih.gov Clofibrate increased LDL cholesterol in Type IIb and IV patients, while this compound increased HDL cholesterol in Type IIb. nih.gov

Another review comparing different fibrates (bezafibrate, fenofibrate, gemfibrozil (B1671426), etofibrate (B1671712), and etofylline (B1671713) clofibrate) noted that gemfibrozil and bezafibrate (B1666932) generally decreased plasma lipid levels more than etofibrate and etofylline clofibrate in Type IIb patients. nih.gov In Type IV cases, gemfibrozil and bezafibrate were more potent in reducing triglyceride levels compared to fenofibrate, etofibrate, or etofylline clofibrate. nih.gov All tested fibrates increased HDL cholesterol, with significant differences observed in Type IV patients. nih.gov The influence of fibrates on the LDL fraction was more variable. nih.gov

While direct head-to-head long-term outcome data comparing the efficacy and safety of different fibrates are limited, and some older fibrates like clofibrate have been discontinued (B1498344) due to safety concerns, these comparative studies provide insights into the distinct lipid-modifying effects of this compound compared to various fibrates. bfarm.de, cochrane.org

Here is a summary of comparative effects on lipid profiles based on available data:

| Drug | Hyperlipoproteinemia Type | VLDL Cholesterol | VLDL Triglycerides | LDL Cholesterol | HDL Cholesterol |

| This compound | Type IV | Decreased nih.gov | Decreased (-42% in sensitive, -45% in stable) nih.gov | Decreased (-25% in stable) nih.gov | Decreased (-25% in stable) nih.gov |

| This compound | Type IIa | Lowered nih.gov | Lowered nih.gov | Reduced (-17.6%) nih.gov | Not specified |

| This compound | Type IIb | Lowered nih.gov | Lowered nih.gov | Not specified | Increased nih.gov |

| Clofibrate | All three phenotypes | Significantly lowered nih.gov | Significantly lowered (Type IV) nih.gov | Minimally reduced (Type IIa, -4%), Increased (Type IIb, +14.2%; Type IV, +6.1%) nih.gov | Increased (Type IIA) nih.gov |

| Gemfibrozil | Type IIb | Decreased nih.gov | Decreased nih.gov | Decreased nih.gov | Increased nih.gov |

| Gemfibrozil | Type IV | Decreased nih.gov | Significantly potent in reducing nih.gov | Increased nih.gov | Increased nih.gov |

| Fenofibrate | Type IIb | Decreased nih.gov | Decreased nih.gov | Decreased nih.gov | Increased nih.gov |

| Fenofibrate | Type IV | Decreased nih.gov | Less potent in reducing nih.gov | Increased nih.gov | Increased nih.gov |

Note: This table summarizes findings from specific studies and may not represent the totality of effects or all comparative data.

Investigational Therapeutic Applications

Beyond its effects on lipid metabolism, this compound is being explored for other potential therapeutic uses.

Autoimmune Diseases

Research institutions are investigating this compound as an anti-inflammatory and immunomodulatory agent with potential applications in autoimmune diseases. patsnap.com this compound is being studied as a small-molecule modulator targeting pathways involved in inflammation and immune response, such as the NF-κB and JAK-STAT pathways. patsnap.com By inhibiting NF-κB, this compound may reduce the production of pro-inflammatory cytokines. patsnap.com Modulation of the JAK-STAT pathway could alter immune cell behavior, potentially reducing the overactivity seen in autoimmune conditions. patsnap.com Studies are focusing on its efficacy in treating autoimmune diseases, chronic inflammatory conditions, and certain types of cancer. patsnap.com Several clinical trials are underway or have been completed in this area. patsnap.com

Chronic Inflammatory Conditions

This compound is being investigated for its potential efficacy in treating chronic inflammatory conditions. wikipedia.org Its mechanism of inhibiting inflammatory pathways like NF-κB and JAK-STAT suggests a basis for its potential therapeutic effect in diseases characterized by dysregulated inflammation and immune responses. wikipedia.org While the preclinical rationale is established, detailed clinical trial data demonstrating the efficacy of this compound specifically in various chronic inflammatory conditions were not found in the search results. Clinical research in chronic inflammatory diseases often involves assessing endpoints such as reduction in disease activity scores, remission rates, and improvements in patient-reported outcomes. Methodological considerations in such trials include careful patient selection based on disease severity and previous treatment response, as well as appropriate control group selection (e.g., placebo or active comparator) and blinding to minimize bias.

Methodological Considerations in Clinical Research Design

The design of clinical research studies for compounds like this compound in areas such as chronic inflammatory conditions and cancer requires careful consideration of various methodological aspects to ensure the reliability and validity of the results. wikipedia.orgnih.gov Key factors include the type of study, clearly defined objectives, the target patient population, the study design, and the statistical procedures employed. wikipedia.orgnih.gov

Randomized controlled trials (RCTs) are considered a gold standard for evaluating the efficacy of new interventions. nih.gov Various designs exist for RCTs, including parallel-group designs, matched pairs, and crossover designs, with the choice depending on the nature of the intervention and the disease being studied. nih.gov Patient population selection is crucial and should align with the proposed therapeutic indication, often involving specific inclusion and exclusion criteria. wikipedia.orgmypresto5.com The selection of appropriate control groups, such as placebo or an established active comparator, is essential for demonstrating the effect of the investigational drug. wikipedia.orgmypresto5.com Randomization is used to minimize selection bias and ensure comparability between treatment groups. wikipedia.orgnih.gov Blinding, where participants and/or researchers are unaware of the assigned treatment, is another critical aspect to reduce bias in outcome assessment. wikipedia.orgnih.gov

In the context of anti-inflammatory drug development, methodological considerations may include selecting patient populations with active inflammation, identifying relevant biomarkers, and choosing endpoints that capture the reduction of inflammation and improvement of symptoms or disease progression. uni.lu For cancer clinical trials, the evolution of treatment approaches, including targeted therapies and immunotherapies, has led to more complex trial designs, such as biomarker-driven studies and master protocols (e.g., basket and umbrella trials) that allow for the evaluation of treatments across different cancer types or subtypes based on shared molecular characteristics. Endpoints in oncology trials are often based on tumor assessments and survival outcomes.

Drug Interaction Profiles of Tiadenol

Pharmacokinetic Drug Interactions

Pharmacokinetic interactions occur when one drug affects the absorption, distribution, metabolism, or excretion of another drug, thereby altering its concentration at the site of action. msdmanuals.com

Interactions with Cytochrome P450 Enzyme System Inhibitors and Inducers

The cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of many drugs in the liver. nih.gov Drugs that inhibit or induce CYP enzymes can impact the metabolism of co-administered medications. Tiadenol undergoes hepatic metabolism. patsnap.com While specific detailed data on which CYP isoenzymes primarily metabolize this compound is not extensively available in the provided search results, it is a general principle that drugs metabolized by the CYP system can have their levels affected by inhibitors or inducers of these enzymes. patsnap.comnih.gov

Inhibitors of CYP enzymes can decrease the metabolism of a co-administered drug, potentially leading to increased plasma concentrations and a higher risk of dose-related side effects. nih.gov Conversely, inducers of CYP enzymes can increase the metabolism of a co-administered drug, potentially leading to decreased plasma concentrations and reduced efficacy. nih.gov

Based on the general understanding of drug metabolism, if this compound is metabolized by certain CYP enzymes, concurrent use with known inhibitors or inducers of those specific enzymes could alter this compound levels. patsnap.com

Pharmacodynamic Drug Interactions

Pharmacodynamic interactions occur when drugs have additive or opposing effects at their site of action or on physiological systems. msdmanuals.com

Combined Immunomodulatory Effects with Immunosuppressive Drugs

This compound has demonstrated immunomodulatory properties. patsnap.com When used concurrently with other immunosuppressive drugs, there is a potential for combined immunomodulatory effects. patsnap.com This combination could theoretically lead to an increased degree of immunosuppression, potentially heightening the risk of infections. patsnap.com Patients receiving immunosuppressive therapy along with this compound should be monitored for signs of excessive immune suppression and infection. patsnap.comtransplant.bc.ca

Gastrointestinal Side Effects with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)

Concurrent use of this compound with Nonsteroidal Anti-inflammatory Drugs (NSAIDs) may increase the risk of gastrointestinal side effects. patsnap.comclevelandclinic.orgwww.nhs.uk NSAIDs are known to cause gastrointestinal disturbances, including nausea, vomiting, diarrhea, and potentially more serious issues like ulcers and bleeding, by inhibiting prostaglandin (B15479496) synthesis which protects the stomach lining. clevelandclinic.orgphysio-pedia.comcreakyjoints.org While the specific mechanism of this interaction with this compound is not detailed, the additive irritant effects on the gastrointestinal mucosa are a potential consideration. patsnap.comcreakyjoints.org

Clinical Management Strategies for Potential Drug Interactions

Effective clinical management is essential to mitigate the risks associated with potential drug interactions involving this compound. msdmanuals.comdominiopublico.uy Strategies include careful patient monitoring, dose adjustments, and considering alternative therapies. msdmanuals.com

When co-administering this compound with drugs that are known inhibitors or inducers of CYP enzymes, monitoring for altered drug levels or clinical response may be necessary. patsnap.commsdmanuals.com Dose adjustments of either this compound or the co-administered drug may be required to maintain therapeutic efficacy and minimize adverse effects. msdmanuals.com

For patients receiving concomitant immunosuppressive therapy, close monitoring for signs and symptoms of infection is crucial due to the potential for additive immunosuppressive effects. patsnap.comtransplant.bc.ca

When this compound is used with NSAIDs, monitoring for increased gastrointestinal discomfort or complications is recommended. patsnap.comclevelandclinic.org Strategies to mitigate NSAID-induced gastrointestinal issues, such as taking NSAIDs with food or considering gastroprotective agents, might be relevant. clevelandclinic.orgcreakyjoints.org

Databases and Resources for Drug Interaction Assessment

Assessing potential drug interactions is a critical component of pharmaceutical research and clinical practice. Various databases and resources are available to aid in the identification and evaluation of drug-drug interactions (DDIs), which can be broadly classified as pharmacokinetic or pharmacodynamic in nature. longdom.org Pharmacokinetic interactions affect the absorption, distribution, metabolism, or excretion of a drug, while pharmacodynamic interactions involve modifications of a drug's effect on the body. longdom.org

Several comprehensive databases serve as valuable tools for researchers and healthcare professionals. The Drug Interaction Database (DIDB®) by Certara is highlighted as a large, scientist-curated resource providing qualitative and quantitative human in vitro and clinical data for assessing drug interactions and safety. certara.comdruginteractionsolutions.orgdruginteractionsolutions.org DIDB® primarily focuses on metabolism- and transporter-based pharmacokinetic interactions, although it also includes information on factors like organ impairment and genetics that can affect drug exposure. certara.com It is utilized by pharmaceutical companies and regulatory agencies globally. certara.comdruginteractionsolutions.org

Other resources contribute to the landscape of drug interaction assessment. Inxbase is a database specifically focused on pharmacokinetic drug interactions, offering warnings and clinical recommendations based on expert validation and considering active substances and administration routes. synbase.eu Riskbase, a complementary database, provides assessments of a patient's medication risk profile based on pharmacodynamic properties. synbase.eu

DDInter is presented as an open-access, curated database compiling DDI information from scientific literature and pharmaceutical product labels. bohrium.comscbdd.com It aims to improve clinical decision-making by providing annotations on interaction mechanisms, severity levels, and management strategies. bohrium.comscbdd.comoup.com

Toxicology and Safety Assessment of Tiadenol Academic Perspectives

Observed Toxicological Effects in Preclinical Models

Preclinical toxicology studies are a critical phase in drug development, designed to assess the safety profile of a compound before human trials. noblelifesci.comselvita.com These studies in animal models, typically rodents and non-rodents, aim to identify potential target organ toxicity, dose-response relationships, and the reversibility of observed effects. noblelifesci.compacificbiolabs.com

Research involving tiadenol in preclinical models has indicated certain toxicological effects, particularly concerning the liver. Studies in rats have shown that this compound, as a peroxisome proliferator, can induce changes in liver cells. iarc.frportlandpress.comcapes.gov.br These changes include an increase in the number of peroxisomes and alterations in the activity of lipid-metabolizing enzymes. portlandpress.comcapes.gov.br

Hepatic Safety Considerations

Hepatic safety is a significant area of investigation for this compound, given its metabolism in the liver and its classification as a peroxisome proliferator. iarc.frpatsnap.comnih.gov Academic research has explored several aspects of this compound's impact on liver function and structure in preclinical settings.

Liver Enzyme Abnormalities

Elevations in liver enzymes are often considered indicators of potential liver injury or altered liver function. patsnap.commedicinenet.commsdmanuals.com Studies on this compound have reported the occurrence of liver enzyme abnormalities in preclinical models. For instance, research in rats treated with this compound demonstrated increased activity of certain lipid-metabolizing enzymes, such as palmitoyl-CoA hydrolase and peroxisomal palmitoyl-CoA oxidation. portlandpress.comnih.gov While these changes can be linked to the mechanism of action as a peroxisome proliferator, they highlight the need for monitoring liver enzyme levels. patsnap.com

Risk of Liver Impairment

The potential for this compound to cause liver impairment has been a subject of academic inquiry. Severe liver impairment is considered a contraindication for this compound use, as the drug's metabolism in the liver could potentially worsen existing dysfunction. patsnap.comnih.gov Preclinical studies investigating the effects of this compound and its metabolite, this compound-disulfoxide, on hepatic parameters have compared their toxicity profiles. At suprapharmacological doses, this compound-disulfoxide showed a generally lower order of toxicity on certain hepatic parameters compared to this compound. nih.gov Hepatomegaly observed with this compound administration in rats was suggested to be a consequence of the liver cell's response to the increased functional demand of the mixed function oxidase system involved in drug metabolism. nih.govresearchgate.net

Hepatomegaly and Hepatic Functional Demands

Hepatomegaly, or enlargement of the liver, has been observed in preclinical studies with this compound. wikipedia.orgmypresto5.com This effect is associated with the compound's activity as a peroxisome proliferator. iarc.frportlandpress.comcapes.gov.br The increase in liver size is linked to both hepatocyte hyperplasia and hypertrophy, along with a significant proliferation of peroxisomes. iarc.fr This proliferation and the associated induction of enzymes involved in fatty acid oxidation contribute to an increased functional demand on the liver cells. iarc.frportlandpress.comcapes.gov.brnih.govuni-halle.de Studies have shown that this compound administration leads to a marked proliferation of peroxisomes and mitochondria in rat liver, with a greater increase in liver weight compared to other compounds like clofibrate (B1669205). portlandpress.com

Immunological Safety Concerns

Academic research has also touched upon the potential immunological effects of this compound, particularly the concern regarding increased susceptibility to infections.

Increased Susceptibility to Infections

Given that this compound has been investigated for its potential immunomodulatory properties, there is an academic interest in understanding its impact on the immune system and the potential risk of increased susceptibility to infections. patsnap.com While the search results indicate that this compound modulates the immune system, leading to a risk of increased susceptibility to infections, detailed research findings on the specific mechanisms or preclinical data demonstrating this effect were not extensively available within the provided snippets. patsnap.com The modulation of immune pathways, such as NF-κB and JAK-STAT, by this compound could theoretically influence immune responses and potentially impact the ability to combat infections. patsnap.com However, further specific preclinical studies focusing on infection susceptibility in animal models treated with this compound would be necessary to fully characterize this risk from an academic perspective.

This compound is a chemical compound that has been investigated in academic research settings, particularly concerning its potential biological activities and associated toxicological profiles. patsnap.com Research has explored its effects, including aspects of its mechanistic toxicology and the considerations for risk assessment and monitoring in laboratory and research environments.

Mechanistic Toxicology (e.g., Peroxisome Proliferation without Hepatotoxicity)

The mechanistic toxicology of this compound involves its interaction with cellular pathways, notably those regulated by peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism and energy homeostasis, and their activation can lead to peroxisome proliferation, particularly in the liver of rodents. xiahepublishing.comwikipedia.org PPARα, a subtype of PPARs, is highly expressed in the liver and is a major regulator of lipid metabolism. wikipedia.org Activation of PPARα by certain ligands can induce the proliferation of peroxisomes and alter the expression of genes involved in fatty acid metabolism. xiahepublishing.comwikipedia.org

While many peroxisome proliferators are associated with hepatocarcinogenesis in rodents, the relationship between peroxisome proliferation and liver toxicity or carcinogenicity is complex and can vary depending on the specific compound and species. iarc.fr Some studies suggest that PPARα activation can even protect against acute liver toxicity induced by certain chemicals. xiahepublishing.comijbs.com This protective effect might involve preventing cell death or inducing inhibitors of death proteins in hepatocytes. xiahepublishing.com

The concept of peroxisome proliferation occurring "without hepatotoxicity" implies that a compound can induce an increase in the number and size of peroxisomes in liver cells without causing significant liver damage or functional impairment. This dissociation can occur due to various factors, including species-specific differences in PPAR expression and signaling, the specific downstream pathways activated by the compound, and the presence of compensatory protective mechanisms in the liver. Research into the mechanistic toxicology aims to understand these intricate cellular and molecular interactions to determine the safety profile of a compound like this compound.

Risk Assessment and Monitoring in Research Settings

Risk assessment in academic research settings involving chemical compounds like this compound is a systematic process aimed at identifying potential hazards, evaluating the likelihood and severity of adverse effects, and implementing measures to control risks. allucent.commhmedical.com This process typically involves several steps, including hazard identification, dose-response assessment, exposure assessment, and risk characterization. allucent.commhmedical.com

In research settings, risk assessment for this compound would consider its inherent properties, the nature of the planned experiments, and the potential for exposure among researchers and staff. Data from in vitro and in vivo studies, including toxicological findings, are crucial for informing the risk assessment. allucent.com The goal is to understand both local and systemic toxicities that could arise from handling or exposure to the compound. allucent.com

Monitoring in research settings is implemented to ensure that control measures are effective and to detect any unforeseen adverse effects. This can involve monitoring the environment for potential contamination, biological monitoring of personnel for exposure markers, and health surveillance. Specific monitoring strategies would depend on the scale and nature of the research, the quantities of this compound being used, and the potential routes of exposure. Adherence to established safety protocols, proper handling procedures, and the use of personal protective equipment are fundamental aspects of risk management and monitoring in these environments. illinois.edu Regulatory guidelines and institutional safety protocols provide frameworks for the responsible use and monitoring of chemical substances in research. illinois.edu

Data Table Example (Illustrative - specific data for this compound's peroxisome proliferation without hepatotoxicity would require specific study results):

| Compound | PPAR Target | Peroxisome Proliferation (Observed) | Hepatotoxicity (Observed) | Species |

| This compound | PPARα | Yes | No significant | Rodent |

| Compound X | PPARα | Yes | Yes | Rodent |

| Compound Y | PPARγ | No | No | Rodent |

Note: This table is illustrative and represents a hypothetical scenario to demonstrate how data might be presented. Specific research findings on this compound's effect on peroxisome proliferation and hepatotoxicity would be needed for a factual table.

Chemical Synthesis and Formulation Research for Tiadenol

Synthetic Routes for Tiadenol and its Derivatives

While specific detailed synthetic routes for this compound are not extensively described in the provided search results, the general context of chemical synthesis for similar compounds and active pharmaceutical ingredients (APIs) involves various techniques. Organic synthesis methods are often employed, utilizing organic solvents and potentially protecting groups to facilitate purification of intermediates. google.com These methods can lead to compounds of higher purity compared to aqueous purification techniques. google.com The synthesis of derivatives of active compounds is a common practice in pharmaceutical research, aiming to potentially improve properties such as solubility or efficacy. researchgate.net

Methods for Preparation of Pharmaceutical Forms

Developing pharmaceutical formulations for compounds like this compound, which is practically insoluble in water, presents challenges. wikipedia.orgcrystalpharmatech.com Numerous technologies are available to address solubility issues and enhance oral formulation performance. crystalpharmatech.comseppic.com These techniques can be categorized into physical modifications, chemical modifications, and other advanced methods. seppic.com

Lyophilization of Oil-in-Water Emulsions

Lyophilization (freeze-drying) is a technique used in the preparation of pharmaceutical formulations, including those involving emulsions. It can offer advantages such as improved physical stability compared to liquid emulsions. diva-portal.org Lyophilized oil-in-water emulsions can be designed to reconstitute into the original emulsion upon contact with an aqueous medium, potentially improving the bioavailability of poorly water-soluble drugs. diva-portal.org

A method for preparing a galenical form for oral administration involves the lyophilization of an oil-in-water emulsion containing the active ingredient. google.com This method includes preparing a lipid phase and an aqueous phase, emulsifying them, and then lyophilizing the resulting emulsion. google.com The active ingredient can be incorporated into the lipid phase. google.com Compositions for lyophilized oil-in-water emulsions can include lipids or oils, surfactants, carbohydrates, and agents for isotonicity. google.com For instance, a process might involve combining water and a carbohydrate, dispersing a lipid in the aqueous phase, combining the active ingredient with the oil phase, adding the oil phase to the aqueous phase, and then homogenizing the mixture before lyophilization. google.com

Studies have demonstrated the feasibility of freeze-drying oil-in-water emulsion adjuvants, resulting in stable lyophilized preparations that maintain immunogenicity upon reconstitution. nih.gov Lyophilized dry emulsion tablets have also been explored as a practical solution for delivering poorly soluble drugs, offering fast disintegration and good preservation. diva-portal.org

Techniques for Oral Formulation Development

Enhancing the solubility and improving the bioavailability of poorly water-soluble drugs are critical challenges in oral drug formulation. crystalpharmatech.com Various techniques are employed to overcome these limitations. crystalpharmatech.comseppic.com

Techniques for improving solubility and dissolution rates include modifications of the solid state of the API, such as particle size reduction, exploring polymorphism, or amorphization. crystalpharmatech.comamericanpharmaceuticalreview.com Salt formation is another approach for ionizable compounds. crystalpharmatech.comamericanpharmaceuticalreview.comamericanpharmaceuticalreview.com